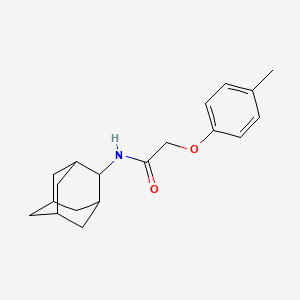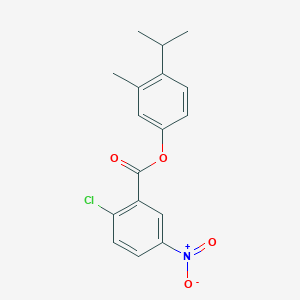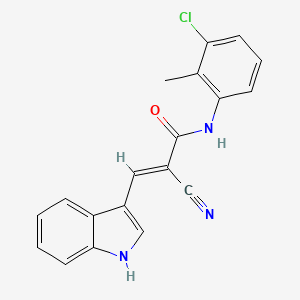![molecular formula C13H21ClN2 B5769718 (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DMBA, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in the field of neuroscience. DMBA is a relatively new compound and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments are still being investigated.
Wirkmechanismus
The exact mechanism of action of (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood. However, it is known to interact with several neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has been shown to inhibit the reuptake of serotonin and norepinephrine, which leads to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in motivation and attention. This compound has also been shown to have an effect on the release of serotonin, which is involved in the regulation of mood and anxiety. In addition, this compound has been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is a relatively new compound, which means that there is still much to learn about its properties and potential therapeutic applications. This makes it an interesting compound for researchers to study. In addition, this compound has been shown to have a high affinity for the serotonin transporter and the sigma-1 receptor, which makes it a useful tool for studying these targets. However, this compound also has several limitations for lab experiments. It is a psychoactive substance, which means that it can have unpredictable effects on behavior and physiology. This can make it difficult to interpret experimental results. In addition, this compound has been shown to have negative effects on cardiovascular health, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. One area of interest is its potential as a treatment for mood disorders, such as depression and anxiety, as well as ADHD. Further research is needed to determine the safety and efficacy of this compound in these applications. Another area of interest is the development of new compounds that are based on the structure of this compound. These compounds could have improved therapeutic properties and fewer side effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on the brain and body. This could lead to new insights into the regulation of mood, motivation, and attention.
Synthesemethoden
The synthesis of (4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine is a complex process that involves several steps. The starting material for the synthesis is 4-chlorobenzaldehyde, which is reacted with nitroethane to form 4-chlorobenzylidene nitroethane. This compound is then reduced with sodium borohydride to form 4-chlorobenzylamine. The final step involves reacting 4-chlorobenzylamine with N,N-dimethylaminoethyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter and the sigma-1 receptor, which are both involved in the regulation of mood and anxiety. This compound has also been shown to have an effect on the release of dopamine and norepinephrine, which are neurotransmitters that play a role in motivation and attention. These findings suggest that this compound may have potential as a treatment for mood disorders, such as depression and anxiety, as well as attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-4-16(10-9-15(2)3)11-12-5-7-13(14)8-6-12/h5-8H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPSGLFTFBARJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)


![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)


![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)